4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Overview
Description
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C6H6Cl2N2S. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of chlorine and methylthio groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine typically involves the chlorination of 5-methyl-2-(methylthio)pyrimidine. One common method includes the reaction of 5-methyl-2-(methylthio)pyrimidine with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
C6H8N2S+2SOCl2→C6H6Cl2N2S+2HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are critical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the methylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-amino-6-chloro-5-methyl-2-(methylthio)pyrimidine or 4,6-dimethoxy-5-methyl-2-(methylthio)pyrimidine.
Oxidation Products: 4,6-Dichloro-5-methyl-2-(methylsulfinyl)pyrimidine or 4,6-Dichloro-5-methyl-2-(methylsulfonyl)pyrimidine.
Reduction Products: this compound can be reduced to 5-methyl-2-(methylthio)pyrimidine.
Scientific Research Applications
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with nucleic acids. For example, its derivatives could inhibit DNA synthesis by targeting thymidylate synthase or dihydrofolate reductase, enzymes crucial for nucleotide biosynthesis.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 5-Chloro-2-(methylthio)pyrimidine
- 2,4-Dichlorothieno[2,3-d]pyrimidine
Uniqueness
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is unique due to the presence of both chlorine and methylthio groups, which confer distinct reactivity and biological activity. Its methyl group at position 5 further differentiates it from other pyrimidine derivatives, potentially enhancing its pharmacological properties.
Properties
IUPAC Name |
4,6-dichloro-5-methyl-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZPZWSEUHDAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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